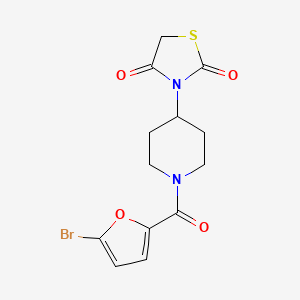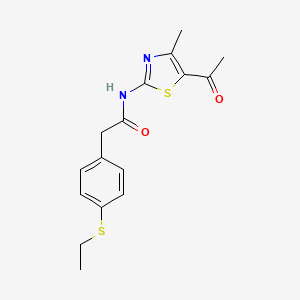
Methyl 3-(chloromethyl)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 3-(chloromethyl)-5-nitrobenzoate” can be inferred from its name. It likely contains a benzene ring (from the “benzoate” part), attached to a carboxylate group that is esterified with a methyl group. The benzene ring is substituted at the 3-position with a chloromethyl group and at the 5-position with a nitro group .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Methyl 3-(chloromethyl)-5-nitrobenzoate serves as a valuable intermediate in the synthesis of various bioactive compounds. Researchers have utilized it to create novel anticancer agents, anti-inflammatory drugs, and other therapeutic molecules . Its chloromethyl group allows for further functionalization, making it a versatile building block.
Anticancer Agents
In the pursuit of effective cancer treatments, scientists have explored derivatives of 3-(chloromethyl)-5-nitrobenzoate. These derivatives exhibit promising anticancer activity in vitro. By modifying the structure around the chloromethyl group, researchers aim to enhance potency and selectivity against cancer cells .
Organic Synthesis and Functionalization
The compound’s chloromethyl functionality enables diverse transformations. It can be converted into 2-hydroxymethyl-4(3H)-quinazolinones, which serve as intermediates in various synthetic pathways. These quinazolinones find applications beyond anticancer research, including in drug discovery and materials science .
Heterocyclic Chemistry
Methyl 3-(chloromethyl)-5-nitrobenzoate belongs to the quinazolinone family, a class of heterocyclic compounds. Quinazolinones exhibit interesting biological activities and have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and more .
Materials Science
Researchers explore the use of this compound in designing functional materials. Its chloromethyl group can participate in polymerization reactions, leading to polymers with tailored properties. These materials may find applications in coatings, sensors, or drug delivery systems .
Education and Pedagogy
Methyl 3-(chloromethyl)-5-nitrobenzoate serves as an illustrative example in organic chemistry courses. Students learn about electrophilic aromatic substitution, functional group transformations, and the significance of chloromethyl moieties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(chloromethyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXACQYGFPAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chloromethyl)-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)
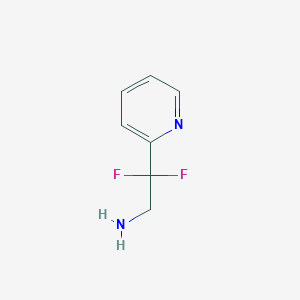
![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)
![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)
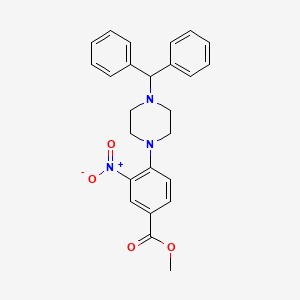
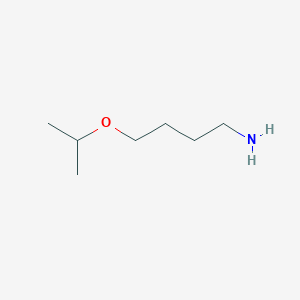
![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)
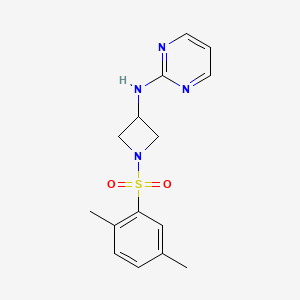
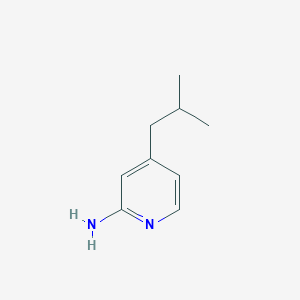
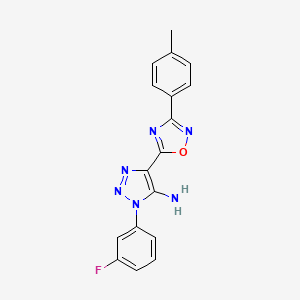
![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)
